molecular formula C23H21NO3 B3583543 (2E)-N-[4-(benzyloxy)phenyl]-3-(4-methoxyphenyl)prop-2-enamide

(2E)-N-[4-(benzyloxy)phenyl]-3-(4-methoxyphenyl)prop-2-enamide

Cat. No.: B3583543
M. Wt: 359.4 g/mol
InChI Key: ZXJKLUWMYCNWKS-CXUHLZMHSA-N
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Description

(2E)-N-[4-(benzyloxy)phenyl]-3-(4-methoxyphenyl)prop-2-enamide is an organic compound that belongs to the class of enamides This compound features a conjugated system with a double bond (2E) and is characterized by the presence of benzyloxy and methoxy substituents on the phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[4-(benzyloxy)phenyl]-3-(4-methoxyphenyl)prop-2-enamide typically involves the condensation of 4-(benzyloxy)benzaldehyde with 4-methoxyphenylacetic acid, followed by amide formation. The reaction conditions often include the use of a base such as potassium carbonate and a dehydrating agent like acetic anhydride to facilitate the condensation reaction. The final product is purified through recrystallization or column chromatography to achieve the desired purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-[4-(benzyloxy)phenyl]-3-(4-methoxyphenyl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into corresponding alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated, nitrated, or alkylated derivatives.

Scientific Research Applications

(2E)-N-[4-(benzyloxy)phenyl]-3-(4-methoxyphenyl)prop-2-enamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2E)-N-[4-(benzyloxy)phenyl]-3-(4-methoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzylamine: An organic compound with a benzyl group attached to an amine functional group.

    Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.

    Domiphen bromide: A quaternary ammonium compound used as a disinfectant.

Uniqueness

(2E)-N-[4-(benzyloxy)phenyl]-3-(4-methoxyphenyl)prop-2-enamide is unique due to its specific structural features, such as the conjugated double bond and the presence of both benzyloxy and methoxy substituents

Biological Activity

The compound (2E)-N-[4-(benzyloxy)phenyl]-3-(4-methoxyphenyl)prop-2-enamide , with the CAS number 466661-54-1, is a member of the chalcone family, characterized by its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Molecular Formula and Weight

  • Molecular Formula : C₁₈H₁₉NO₂
  • Molecular Weight : 299.35 g/mol

Structural Characteristics

The compound features a prop-2-enamide backbone with substituents that include:

  • A benzyloxy group at the para position.
  • A methoxy group at the meta position of the phenyl ring.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. In vitro studies have shown that chalcones can induce apoptosis in various cancer cell lines. For instance, a study demonstrated that chalcone derivatives inhibited cell proliferation in breast cancer cells by triggering apoptotic pathways through caspase activation .

Antioxidant Activity

Chalcones are known for their antioxidant properties, which are crucial in combating oxidative stress-related diseases. The presence of methoxy and benzyloxy groups enhances the electron-donating ability of these compounds, leading to improved radical scavenging activity. A comparative analysis showed that similar structures exhibited higher antioxidant activity than their unsubstituted counterparts .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. Chalcones have been reported to inhibit pro-inflammatory cytokines and enzymes such as COX-2, thus reducing inflammation in various models. These effects are attributed to their ability to modulate signaling pathways involved in inflammation .

The biological mechanisms through which this compound exerts its effects include:

  • Inhibition of cell cycle progression : Studies indicate that this compound may interfere with the cell cycle, particularly at the G1/S checkpoint.
  • Induction of apoptosis : The compound activates intrinsic apoptotic pathways, leading to increased cell death in tumor cells.
  • Modulation of signaling pathways : It may affect pathways such as NF-kB and MAPK, which are crucial for cell survival and proliferation.

Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of various chalcone derivatives on MCF-7 breast cancer cells. The results indicated that this compound significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to increased levels of reactive oxygen species (ROS) and subsequent apoptosis induction .

Study 2: Anti-inflammatory Effects

Another research focused on the anti-inflammatory effects of this compound in a rat model of arthritis. The administration of this compound resulted in decreased levels of TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent .

Properties

IUPAC Name

(E)-3-(4-methoxyphenyl)-N-(4-phenylmethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO3/c1-26-21-12-7-18(8-13-21)9-16-23(25)24-20-10-14-22(15-11-20)27-17-19-5-3-2-4-6-19/h2-16H,17H2,1H3,(H,24,25)/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXJKLUWMYCNWKS-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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